molecular formula C12H18O B1594181 2-Methyl-1-phenyl-1-pentanol CAS No. 73177-67-0

2-Methyl-1-phenyl-1-pentanol

Cat. No.: B1594181
CAS No.: 73177-67-0
M. Wt: 178.27 g/mol
InChI Key: AKMRXUUGAJOMFO-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-1-pentanol is an organic compound with the molecular formula C12H18O . It is used in various applications across the chemical industry .


Molecular Structure Analysis

The molecular weight of this compound is 178.27 . The IUPAC Standard InChI is InChI=1S/C12H18O/c1-3-7-10(2)12(13)11-8-5-4-6-9-11/h4-6,8-10,12-13H,3,7H2,1-2H3 .

Scientific Research Applications

Biofuel Potential

Pentanol isomers, including compounds like 2-methyl-1-butanol, have potential applications as biofuels. They are produced as natural by-products of microbial fermentations and can be synthesized through metabolic engineering in microorganisms, offering a sustainable energy source. Though current production levels are low for industrial applications, ongoing research indicates significant promise for future efficiency breakthroughs (Cann & Liao, 2009).

Combustion and Oxidation Studies

2-Methylbutanol (a pentanol isomer) has been studied as an alternative fuel for combustion engines. Research includes experimentation on ignition delay times and flame speeds, providing valuable insights into its combustion characteristics. This is relevant for designing biofuels with optimized performance (Park et al., 2015).

Diesel Engine Performance

Studies on diesel engines have explored the effect of 1-pentanol additives in fuel blends. The addition of 1-pentanol to diesel and biodiesel has been found to influence exhaust emissions and engine performance, indicating the potential of pentanol isomers in improving or modifying fuel properties (Yilmaz, Atmanli, & Trujillo, 2017).

Chemical Synthesis and Catalysis

2-Methyl-1-phenyl-pentan-1-one's hydrosilylation has been catalyzed by Lewis acids, showcasing its application in chemical synthesis. This process is crucial in the production of various chemical compounds and materials (Asao et al., 2002).

Plant Immunity Studies

Certain pentanol derivatives have been identified to elicit plant immune responses against microbial pathogens. This indicates the potential of these compounds in agricultural applications, particularly in plant protection (Song, Choi, & Ryu, 2015).

Chemical Oxidation and Interactions

Research on the oxidation of pentanol isomers and their interactions in various environments has been conducted. This knowledge is beneficial for understanding the chemical properties and potential applications of these compounds in different industrial processes (Sar et al., 2016).

Safety and Hazards

2-Methyl-1-phenyl-1-pentanol is moderately toxic by ingestion and skin contact. It is a skin and severe eye irritant and a human systemic irritant by inhalation . It is a flammable liquid and can react with oxidizing materials .

Biochemical Analysis

Biochemical Properties

The role of 2-Methyl-1-phenyl-1-pentanol in biochemical reactions is not well-documented in the literature. Like other alcohols, it may participate in reactions involving its hydroxyl group. The nature of these interactions could be influenced by the presence of the phenyl group and the methyl group attached to the pentanol backbone .

Molecular Mechanism

It could potentially interact with biomolecules through hydrogen bonding, given its polar hydroxyl group

Metabolic Pathways

As an alcohol, it could potentially be metabolized by enzymes such as alcohol dehydrogenase .

Properties

IUPAC Name

2-methyl-1-phenylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-7-10(2)12(13)11-8-5-4-6-9-11/h4-6,8-10,12-13H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMRXUUGAJOMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993903
Record name 2-Methyl-1-phenylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73177-67-0
Record name 2-Methyl-1-phenyl-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073177670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-phenylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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